molecular formula C12H12O3 B3306436 (E)-Ethyl 3-(4-formylphenyl)acrylate CAS No. 92636-26-5

(E)-Ethyl 3-(4-formylphenyl)acrylate

Cat. No.: B3306436
CAS No.: 92636-26-5
M. Wt: 204.22 g/mol
InChI Key: PTLYUOHNLZBHKB-BQYQJAHWSA-N
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Description

(E)-Ethyl 3-(4-formylphenyl)acrylate is an α,β-unsaturated ester characterized by an acrylate backbone substituted with a 4-formylphenyl group. Its structure (C₁₂H₁₂O₃, molecular weight 204.22 g/mol) features a reactive formyl (-CHO) moiety at the para position of the phenyl ring, which distinguishes it from other acrylate derivatives. This compound is primarily utilized as a synthetic intermediate in organic and medicinal chemistry. For instance, it participates in Pictet–Spengler reactions to construct tetrahydroisoquinoline scaffolds for estrogen receptor modulators and serves as a precursor in aldol condensations to generate pyrrole-containing esters for histone deacetylase (HDAC) inhibitors .

Properties

IUPAC Name

ethyl (E)-3-(4-formylphenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O3/c1-2-15-12(14)8-7-10-3-5-11(9-13)6-4-10/h3-9H,2H2,1H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTLYUOHNLZBHKB-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CC=C(C=C1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=CC=C(C=C1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

(E)-Ethyl 3-(4-formylphenyl)acrylate can be synthesized through the reaction of benzaldehyde with ethyl acrylate under alkaline conditions. The reaction involves the condensation of the aldehyde group of benzaldehyde with the double bond of ethyl acrylate to form the target product. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

In an industrial setting, the synthesis of this compound follows a similar route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-Ethyl 3-(4-formylphenyl)acrylate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ethyl ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Ethyl 3-(4-carboxyphenyl)acrylate.

    Reduction: Ethyl 3-(4-hydroxyphenyl)acrylate.

    Substitution: Various substituted ethyl 3-(4-substituted phenyl)acrylates depending on the nucleophile used.

Scientific Research Applications

(E)-Ethyl 3-(4-formylphenyl)acrylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (E)-Ethyl 3-(4-formylphenyl)acrylate involves its reactivity towards nucleophiles and electrophiles. The formyl group acts as an electrophilic center, making it susceptible to nucleophilic attack, while the ethyl ester group can participate in esterification and transesterification reactions. These reactive sites enable the compound to undergo various chemical transformations, making it a valuable intermediate in organic synthesis.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural analogs and their properties:

Compound Name Molecular Formula Substituent (R) Molecular Weight (g/mol) Key Applications/Properties References
(E)-Ethyl 3-(4-formylphenyl)acrylate C₁₂H₁₂O₃ -CHO 204.22 HDAC inhibitors, tetrahydroisoquinoline synthesis
(E)-Ethyl 3-(4-methoxyphenyl)acrylate C₁₂H₁₄O₃ -OCH₃ 206.24 Antioxidant, α-glucosidase inhibition
(E)-Methyl 3-(4-formylphenyl)acrylate C₁₁H₁₀O₃ -CHO (methyl ester) 190.19 Aldol condensation intermediates
(E)-Ethyl 3-(4-(difluoromethoxy)phenyl)acrylate C₁₂H₁₂F₂O₃ -OCHF₂ 242.22 Potential fluorinated drug intermediates
(E)-Ethyl 3-(4-cyanophenyl)acrylate C₁₂H₁₁NO₂ -CN 201.22 Palladium-catalyzed C–H olefination studies
(E)-Ethyl 3-(2,4,5-trimethoxyphenyl)acrylate C₁₄H₁₈O₅ -OCH₃ (multiple) 266.29 Organic synthesis intermediates

Key Observations:

  • Reactivity : The formyl group (-CHO) in this compound enhances electrophilicity, making it suitable for nucleophilic additions (e.g., imine formation) and condensations . In contrast, methoxy (-OCH₃) or difluoromethoxy (-OCHF₂) substituents increase electron density, reducing reactivity toward electrophiles but improving metabolic stability in drug candidates .
  • Solubility : While solubility data for the formyl derivative is unspecified, methoxy-substituted analogs (e.g., (E)-Ethyl 3-(4-methoxyphenyl)acrylate) exhibit moderate solubility in polar solvents due to their electron-donating groups . Fluorinated derivatives like (E)-Ethyl 3-(4-(difluoromethoxy)phenyl)acrylate may display enhanced lipophilicity (XLogP3: 3.9) .
  • Synthetic Utility: The formyl derivative is pivotal in constructing complex heterocycles, whereas cyano (-CN) variants are used in C–H activation studies . Methyl esters (e.g., (E)-Methyl 3-(4-formylphenyl)acrylate) offer alternative reactivity profiles in aldol reactions .

Biological Activity

(E)-Ethyl 3-(4-formylphenyl)acrylate is an unsaturated ester characterized by its molecular formula C12H12O3C_{12}H_{12}O_{3} and a molecular weight of approximately 204.22 g/mol. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The following sections detail its biological activities, mechanisms of action, and relevant case studies.

1. Antimicrobial Activity

Preliminary studies have suggested that this compound exhibits significant antimicrobial properties. Research indicates that compounds with similar structures often demonstrate efficacy against various bacterial strains and fungi. For instance, studies have shown that unsaturated esters can disrupt microbial membranes, leading to cell lysis and death.

Table 1: Antimicrobial Efficacy of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

2. Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro assays have demonstrated that this compound can induce apoptosis in cancer cell lines, such as breast and colon cancer cells. The mechanism appears to involve the activation of caspases and the modulation of apoptotic pathways, which are critical for programmed cell death .

Case Study: Induction of Apoptosis in Cancer Cells

A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a dose-dependent increase in apoptotic markers, including:

  • Increased expression of pro-apoptotic proteins (Bax)
  • Decreased expression of anti-apoptotic proteins (Bcl-2)
  • Activation of caspase-3 and caspase-9 pathways .

The biological activity of this compound is hypothesized to be mediated through several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : The compound may increase ROS levels within cells, leading to oxidative stress and subsequent cell death.
  • Cell Cycle Arrest : It has been suggested that the compound can induce G2/M phase arrest in cancer cells, preventing their proliferation.
  • Inhibition of Enzymatic Activity : Some studies suggest that it may inhibit specific enzymes involved in tumor progression and metastasis .

4. Structure-Activity Relationship (SAR)

The unique structure of this compound contributes to its biological activity. The presence of the para-formyl group enhances its reactivity towards nucleophiles, which may facilitate interactions with biological macromolecules such as proteins and nucleic acids.

Table 2: Comparison with Similar Compounds

Compound NameMolecular FormulaKey Features
Ethyl 3-(4-fluorophenyl)acrylateC11H11FO2Contains a fluorine substituent
Methyl 3-(p-tolyl)acrylateC10H10O2Methyl group instead of ethyl
Ethyl 3-(4-methoxyphenyl)acrylateC12H14O3Methoxy group providing different reactivity

5. Future Directions

Further research is needed to fully elucidate the mechanisms underlying the biological activities of this compound. Future studies should focus on:

  • In Vivo Studies : To assess the therapeutic potential in animal models.
  • Mechanistic Studies : To clarify the pathways involved in its anticancer and antimicrobial effects.
  • Formulation Development : Exploring the use of this compound in drug delivery systems or as a lead compound for new therapeutic agents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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